N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide
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Overview
Description
N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide is a useful research compound. Its molecular formula is C8H8F3N3OS and its molecular weight is 251.23. The purity is usually 95%.
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Scientific Research Applications
Analytical Chemistry Applications
Research in analytical chemistry has focused on the detection and analysis of related compounds, especially in environmental samples. Zimmerman, Schneider, and Thurman (2002) developed methods for analyzing dimethenamid and flufenacet, along with their degradation products in natural water, using gas chromatography-mass spectrometry and high-performance liquid chromatography-electrospray mass spectrometry. These methodologies enable the detection of herbicides and their degradates at low concentrations, demonstrating the importance of analytical techniques in environmental monitoring and the potential relevance of similar approaches for N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide (Zimmerman et al., 2002).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis and characterization of heterocyclic compounds, including those similar to this compound, have been a significant area of research. Kelly and Lang (1995) explored the synthesis of dimethyl sulfomycinamate, focusing on the chemistry of pyridine, thiazole, and oxazole heterocycles and their coupling reactions under palladium catalysis. This work highlights the complex synthetic routes involved in producing such compounds and the importance of heterocyclic chemistry in the development of new materials and pharmaceuticals (Kelly & Lang, 1995).
Potential Pharmaceutical Applications
While excluding direct references to drug use and side effects, it's worth noting that research into similar compounds has explored their potential pharmaceutical applications. For example, studies on trifluoromethylazoles and their pKa determination via 19F NMR spectroscopy by Jones et al. (1996) provide insights into the physicochemical properties that influence the biological activity of these compounds. Such research underscores the relevance of detailed chemical investigations for developing new drugs and understanding their mechanisms of action (Jones et al., 1996).
Mechanism of Action
Target of Action
The primary target of (E)-N,N-dimethyl-N’-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide, also known as Trifluoroacetyl-Tripeptide-2 (TT2), is the cellular senescence process . TT2 is known to decrease the synthesis of progerin, a protein that induces cellular senescence . It also increases the production of proteoglycans, which are involved in cell-matrix interactions .
Mode of Action
TT2 interacts with its targets by modulating the synthesis of key proteins. It decreases the synthesis of progerin, thereby reducing cellular senescence . Simultaneously, it increases the production of proteoglycans, enhancing cell-matrix interactions .
Biochemical Pathways
It is known that tt2 influences the cellular senescence process and the production of proteoglycans . These processes are part of complex biochemical pathways involving multiple proteins and signaling molecules.
Pharmacokinetics
The trifluoroacetyl group in its structure is known to enhance the peptide’s bioavailability . This group improves the peptide’s interaction with skin receptors and cellular components, thereby potentiating its biological activity .
Result of Action
The action of TT2 results in a decrease in cellular senescence and an increase in the production of proteoglycans . This leads to a reduction in wrinkles and an increase in the firmness of the tissue .
Properties
IUPAC Name |
N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3OS/c1-14(2)4-13-7-12-3-5(16-7)6(15)8(9,10)11/h3-4H,1-2H3/b13-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNJOKGSZCXXBT-YIXHJXPBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC=C(S1)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC=C(S1)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.